![molecular formula C17H17FO B1327657 3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone CAS No. 898768-40-6](/img/structure/B1327657.png)
3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone
Overview
Description
3’,5’-Dimethyl-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula C17H17FO and a molecular weight of 256.32 g/mol It is characterized by the presence of a propiophenone core substituted with dimethyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-dimethylacetophenone and 4-fluorobenzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Dimethyl-3-(4-fluorophenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethyl-3-(4-fluorophenyl)propiophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution reactions:
- Oxidation : Can produce carboxylic acids or ketones.
- Reduction : Converts the ketone group to an alcohol.
- Substitution : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Biology
The compound has been studied for its potential biological effects, including enzyme inhibition and receptor binding. Notably, it has shown promise in various biological assays:
- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties, surpassing well-known antioxidants like ascorbic acid .
- Cytotoxic Effects : In vitro studies have demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) cells .
Medicine
Ongoing research is investigating the pharmacological properties of this compound. Potential therapeutic applications include:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties.
- Analgesic Effects : Its analgesic potential is being explored in various experimental models.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals, including fragrances and dyes. Its stability and unique reactivity make it suitable for developing new materials and chemical processes.
Case Studies
- Antioxidant Activity Study :
- Cytotoxicity Evaluation :
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Dimethyl-3-(4-chlorophenyl)propiophenone
- 3’,5’-Dimethyl-3-(4-bromophenyl)propiophenone
- 3’,5’-Dimethyl-3-(4-methylphenyl)propiophenone
Uniqueness
Compared to similar compounds, 3’,5’-Dimethyl-3-(4-fluorophenyl)propiophenone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research .
Biological Activity
3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone, a compound belonging to the class of ketones, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, antifungal, and cytotoxic effects, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a fluorinated phenyl group, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi, revealing significant inhibition of growth.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The compound demonstrated a dose-dependent response, particularly effective against Candida albicans, a common fungal pathogen associated with biofilm formation and infections .
Antifungal Activity
In a detailed antifungal susceptibility test against Candida albicans, the compound showed a MIC of 16 µg/mL. Further assessments indicated that it inhibited yeast virulence factors such as adherence to epithelial cells and germ tube formation. The results are summarized below:
Concentration (µg/mL) | Germ Tube Formation (%) |
---|---|
Control | 92 |
8 | 75 |
16 | 48 |
32 | 12 |
At higher concentrations (32 µg/mL), the compound significantly reduced germ tube formation, indicating its potential as an antifungal agent .
Cytotoxic Effects
The cytotoxicity of this compound was assessed in various cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells, with an IC50 value of approximately 25 µg/mL in breast cancer cell lines.
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HeLa (Cervical Cancer) | 30 |
A549 (Lung Cancer) | 35 |
These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment due to its ability to induce cell death .
Case Studies
- Antifungal Study : A study focused on the antifungal activity of derivatives of propiophenone against Candida albicans. The findings highlighted that modifications in the chemical structure could enhance antifungal potency. The study concluded that compounds similar to this compound could be further developed into effective antifungal agents .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various ketones on cancer cell lines. It was observed that compounds with similar structural features to this compound exhibited significant anticancer activity, suggesting a promising direction for future drug development .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-9-13(2)11-15(10-12)17(19)8-5-14-3-6-16(18)7-4-14/h3-4,6-7,9-11H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKVQROEDJKGAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644583 | |
Record name | 1-(3,5-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-40-6 | |
Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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